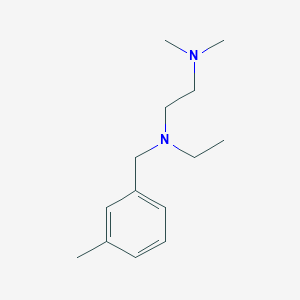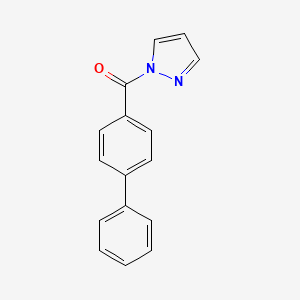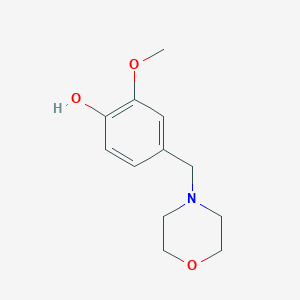
N-ethyl-N',N'-dimethyl-N-(3-methylbenzyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N',N'-dimethyl-N-(3-methylbenzyl)-1,2-ethanediamine often involves complex reaction pathways. For instance, the synthesis of related diamine derivatives entails multiple steps, including condensation, reduction, and sometimes complexation with other chemical entities to enhance their properties or to study their potential applications in areas such as dental restorations or as ligands in coordination chemistry (Nie & Bowman, 2002).
Molecular Structure Analysis
The molecular structure of compounds based on ethylenediamine backbones, similar to N-ethyl-N',N'-dimethyl-N-(3-methylbenzyl)-1,2-ethanediamine, reveals a significant degree of complexity and variation. Studies have shown that these molecules can adopt non-symmetric structures with multiple substituents, leading to diverse molecular geometries and properties. The arrangement of substituents and the overall molecular conformation are critical in determining the compound's chemical reactivity and interaction with other molecules (Fonseca & Bortoluzzi, 2014).
Chemical Reactions and Properties
Ethylene diamine derivatives, including N-ethyl-N',N'-dimethyl-N-(3-methylbenzyl)-1,2-ethanediamine, are known for their ability to undergo various chemical reactions, contributing to their wide range of applications. These compounds can act as ligands, forming complexes with metal ions, which are useful in fields ranging from medicinal chemistry to material science. Their reactivity towards different reagents and conditions underlines the importance of understanding their chemical properties for specific applications (Musa et al., 2010).
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(10-9-15(3)4)12-14-8-6-7-13(2)11-14/h6-8,11H,5,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMKCYKFAWHGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421227 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

